4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a biphenyl group, a thieno[2,3-c]pyrazole core, and a methylsulfonyl substituent. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyrazole core.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated thieno[2,3-c]pyrazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a glycogen synthase kinase 3β (GSK-3β) inhibitor, which is a target for the treatment of Alzheimer’s disease.
Biological Research: The compound’s ability to inhibit GSK-3β makes it a valuable tool for studying the role of this enzyme in various biological processes, including neurodegeneration and inflammation.
Pharmaceutical Development: The compound’s unique structure and biological activity make it a promising candidate for drug development, particularly for neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves the inhibition of glycogen synthase kinase 3β (GSK-3β). This enzyme plays a critical role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3β, the compound can modulate these processes, potentially leading to therapeutic effects in conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine: This compound shares the pyrazole core and methylsulfonyl group but differs in the substituents attached to the core.
Thieno[3,2-c]pyrazol-3-amine Derivatives: These compounds share the thieno[2,3-c]pyrazole core but may have different substituents, leading to variations in biological activity.
Uniqueness
The uniqueness of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine lies in its specific combination of structural elements, which confer distinct chemical and biological properties. The presence of the biphenyl group, thieno[2,3-c]pyrazole core, and methylsulfonyl substituent collectively contribute to its potent GSK-3β inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H15N3O2S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-methylsulfonyl-4-(4-phenylphenyl)-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C18H15N3O2S2/c1-25(22,23)18-14(15-16(19)20-21-17(15)24-18)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H3,19,20,21) |
InChI Key |
NLXRQTGPJXFDRH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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